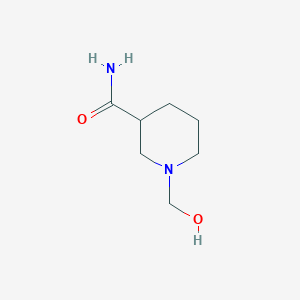
1-(Hydroxymethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(Hydroxymethyl)piperidine-3-carboxamide typically involves the reaction of piperidine with formaldehyde and a suitable amide source under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(Hydroxymethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of biological processes and interactions.
Medicine: This compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-(Hydroxymethyl)piperidine-3-carboxamide can be compared with other similar compounds such as:
3-Piperidinecarboxamide, N,N-diethyl-: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
N,N-Diethylnipecotamide: Another similar compound with unique characteristics and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propiedades
Número CAS |
132801-78-6 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.201 |
Nombre IUPAC |
N-(hydroxymethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h6,8,10H,1-5H2,(H,9,11) |
Clave InChI |
ARRDDEYMWQPWLW-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C(=O)NCO |
Sinónimos |
3-Piperidinecarboxamide,N-(hydroxymethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















